molecular formula C10H16N2O B13298608 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol

1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol

Cat. No.: B13298608
M. Wt: 180.25 g/mol
InChI Key: ZYSICCPNJBVIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine and is characterized by the presence of a pyridinyl group attached to an ethylamino group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or methanol under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-ol: A related compound with a hydroxyl group attached to the pyridine ring.

    1-(Pyridin-4-yl)ethan-1-one: A ketone derivative of pyridine.

    Propan-2-ol: A simple alcohol with a similar propanol moiety.

Uniqueness

1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol is unique due to its specific structure, which combines a pyridinyl group with an ethylamino and propanol moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1-pyridin-4-ylethylamino)propan-2-ol

InChI

InChI=1S/C10H16N2O/c1-8(13)7-12-9(2)10-3-5-11-6-4-10/h3-6,8-9,12-13H,7H2,1-2H3

InChI Key

ZYSICCPNJBVIEL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=NC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.